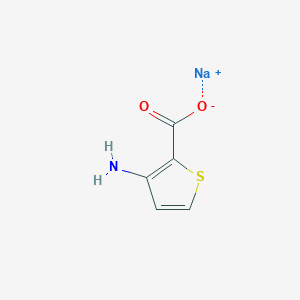

Sodium 3-aminothiophene-2-carboxylate

Description

Significance of the 3-Aminothiophene Moiety in Heterocyclic Chemistry

The 3-aminothiophene moiety is a privileged scaffold in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, antihypertensive, and antitumor activities. nih.govresearchgate.net The 3-aminothiophene structure, in particular, serves as a foundational component for constructing more complex fused heterocyclic systems, which are often sought after for their biological activity.

Historical Development of Thiophene (B33073) Chemistry Relevant to 3-Aminothiophenes

The history of thiophene itself dates back to its discovery as a contaminant in benzene (B151609) by Victor Meyer. derpharmachemica.com Early synthetic methods for the thiophene ring included the Paal-Knorr synthesis, which involves reacting a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide. derpharmachemica.com

While the renowned Gewald reaction, first reported in 1961, provides a versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes, the synthesis of the 3-amino isomers has followed a distinct historical path. arkat-usa.orgwikipedia.org The synthesis routes for 3-aminothiophenes are generally considered less accessible than those for their 2-amino counterparts. nih.gov

Key synthetic developments for 3-aminothiophene derivatives include:

The Fiesselmann Thiophene Synthesis: Developed in the 1950s, this reaction initially produced 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org However, variations of this synthesis, particularly those using nitrile substrates instead of esters, can yield 3-aminothiophenes. wikipedia.orgwikiwand.com

Reaction of Dihalogenonitriles: A process described in a 1957 patent details the reaction of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of alkaline condensing agents to produce 3-aminothiophene-2-carboxylic acid esters. google.com

From 3-Oxotetrahydrothiophenes: Another established route involves the reaction of 3-oxotetrahydrothiophenes with an acid-addition salt of hydroxylamine (B1172632), which yields the corresponding 3-aminothiophene. google.com

Modern Approaches: More recent methods include a tandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration pathway using allenes and thioamides to construct highly functionalized 3-aminothiophenes. organic-chemistry.org

| Synthetic Milestone | Description | Primary Product Class |

| Paal-Knorr Synthesis | Reaction of 1,4-dicarbonyl compounds with a sulfurizing agent. derpharmachemica.com | Substituted Thiophenes |

| Fiesselmann Synthesis | Condensation of α,β-acetylenic esters with thioglycolic acid derivatives. wikipedia.org | 3-Hydroxythiophene-2-carboxylates (can be adapted for 3-aminothiophenes) |

| Gewald Reaction | Condensation of a ketone/aldehyde with an α-cyanoester and elemental sulfur. wikipedia.org | 2-Aminothiophenes |

| Dihalogenonitrile Method | Reaction of α,β-dihalogenonitriles with thioglycolic acid esters. google.com | 3-Aminothiophene-2-carboxylates |

| Oxotetrahydrothiophene Method | Reaction of 3-oxotetrahydrothiophenes with hydroxylamine salts. google.com | 3-Aminothiophenes |

Role of the 3-Aminothiophene-2-carboxylate Scaffold as a Chemical Intermediate

The 3-aminothiophene-2-carboxylate scaffold is a critically important intermediate in the synthesis of a diverse range of target molecules. mdpi.com Its utility stems from the presence of two reactive functional groups—the amino and carboxylate moieties—which can be selectively modified to build molecular complexity.

Esters like methyl 3-aminothiophene-2-carboxylate are key starting materials for numerous products in the pharmaceutical and agrochemical industries. mdpi.comchemimpex.com This scaffold is integral to the synthesis of:

Pharmaceuticals: It serves as a building block for antihypertensives, antitumor agents, anti-HIV-1 integrase compounds, inhibitors for hepatitis C virus and human cytomegalovirus, and antithrombotic drugs. mdpi.com It has also been used in the preparation of thienopyrimidinone analogs and quinazolinocarboline alkaloids. sigmaaldrich.com

Agrochemicals: It is a precursor for herbicides, including thiafluone and certain sulfonylurea herbicides. mdpi.com

Dyes and Materials: The thiophene ring contributes to desirable electronic properties, making these compounds useful in the development of dyes and advanced materials like conductive polymers. mdpi.comchemimpex.com

Overview of Structural Features and Reactivity Potential of 3-Aminothiophene-2-carboxylates

The chemical behavior of 3-aminothiophene-2-carboxylates is governed by the interplay between the aromatic thiophene ring and its two adjacent functional groups. This unique arrangement dictates the molecule's structure, reactivity, and utility as a synthetic precursor.

Electron-Rich Heterocyclic Core

The thiophene ring is considered an electron-rich aromatic heterocycle. derpharmachemica.com This property arises from the delocalization of the sulfur atom's lone pair of electrons into the π-electron system of the five-membered ring. wikipedia.orgyoutube.com This delocalization contributes to the ring's aromatic stability and activates it towards electrophilic substitution reactions, often making it more reactive than benzene. nih.govnumberanalytics.com The presence of the electron-donating amino group further enhances the electron density of the ring, influencing the regioselectivity of subsequent reactions.

Bifunctional Nature: Amino and Carboxylate Groups

The juxtaposition of the nucleophilic amino group and the carboxylate group is the defining feature of this scaffold, enabling a wide range of chemical transformations. mdpi.com

The Amino Group: As a primary amine, this group is nucleophilic and basic. It can readily undergo acylation, alkylation, and diazotization reactions. It also directs electrophilic aromatic substitution, primarily to the ortho and para positions (C4 and C6, though C6 is part of the ring fusion). In crystal structures, the amino group is a potent hydrogen bond donor, participating in both intramolecular and intermolecular hydrogen bonds. mdpi.com

The Carboxylate Group: This group (or its ester form) serves as a handle for various modifications. Esters can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. The carbonyl oxygen of the ester or acid is a hydrogen bond acceptor, often forming an intramolecular N-H···O hydrogen bond with the adjacent amino group, which influences the molecule's conformation and planarity. mdpi.com

This bifunctionality allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as the medicinally important thieno[2,3-d]pyrimidines. researchgate.nettubitak.gov.tr The inherent reactivity of these two groups makes the 3-aminothiophene-2-carboxylate scaffold a pre-functionalized and highly versatile platform for synthetic chemists.

| Functional Group | Chemical Nature | Common Reactions |

| Amino Group (-NH₂) | Nucleophilic, Basic, Electron-donating | Acylation, Alkylation, Diazotization, Directs Electrophilic Substitution |

| Carboxylate Group (-COO⁻/COOR) | Nucleophilic (at O), Electrophilic (at C) | Hydrolysis (ester to acid), Esterification, Amidation, Reduction |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-aminothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMADKBGYOAZKM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminothiophene 2 Carboxylate Derivatives

Gewald Reaction and Its Variations for 2-Aminothiophene-3-carboxylates

The Gewald reaction, first reported by Karl Gewald in the 1960s, is a multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This reaction has become one of the most versatile and important methods for preparing 2-aminothiophenes due to its simplicity and the availability of starting materials. umich.eduthieme-connect.com The reaction is typically catalyzed by an organic base like piperidine, morpholine, or triethylamine. chemrxiv.orgthieme-connect.com

Table 1: Catalyst Screening for Gewald Reaction This table summarizes the effect of different catalysts on the yield of a model Gewald reaction.

| Catalyst (20 mol%) | Time (min) | Yield (%) |

|---|---|---|

| Pyrrolidinium borate | 30 | 92 |

| Piperidinium borate | 20 | 96 |

| Morpholinium borate | 25 | 94 |

Data sourced from a study on catalytic Gewald reactions. thieme-connect.com

The mechanism of the Gewald reaction begins with a Knoevenagel condensation. wikipedia.orgorganic-chemistry.org This initial step involves a nucleophilic addition of the active hydrogen compound (the α-cyanoester) to the carbonyl group of the aldehyde or ketone, followed by a dehydration reaction to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgwikipedia.org The condensation is typically catalyzed by a weak base. wikipedia.org

Following the Knoevenagel condensation, the sulfur is introduced. The α,β-unsaturated nitrile reacts with elemental sulfur. wikipedia.org The sulfurated compound then undergoes a cyclization reaction, where a mercaptide intermediate attacks the cyano group. derpharmachemica.com The final step is a base-catalyzed tautomerization that affords the stable 2-aminothiophene aromatic ring. wikipedia.orgderpharmachemica.com

α-Cyanoesters, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), serve a critical role as the "active methylene" component in the Gewald reaction. wikipedia.orgnih.gov The electron-withdrawing nature of the cyano and ester groups increases the acidity of the adjacent methylene (B1212753) protons, facilitating their removal by a mild base to form a carbanion. thieme-connect.comwikipedia.org This carbanion then acts as the nucleophile that attacks the carbonyl compound in the initial Knoevenagel condensation. thieme-connect.com

Elemental sulfur (S₈) acts as the sulfur source for the formation of the thiophene (B33073) ring. chemrxiv.org After the formation of the unsaturated nitrile, the sulfur is added to the molecule. While the exact mechanism of this addition was unclear for many years, computational studies suggest a complex process involving the opening of the octasulfur ring and the formation of polysulfide intermediates. wikipedia.orgchemrxiv.org An alternative approach to obtaining 2-aminothiophenes that are not accessible through the classic Gewald reaction involves a three-component reaction of α-cyanoacetates with chalcones and elemental sulfur, catalyzed by a base like DABCO. nih.govresearchgate.net

Standard Gewald conditions typically yield 2-aminothiophenes. However, modifications to the starting materials can be employed to achieve regioselectivity, providing access to other isomers. One such strategy involves using methylketone derivatives that contain a leaving group on the methyl group. researchgate.net When these substrates are reacted under modified Gewald conditions, 4-substituted 2-aminothiophenes can be formed selectively. researchgate.net In these modified procedures, the introduction of the sulfur atom often occurs via nucleophilic displacement using a sulfur source other than elemental sulfur, such as sodium sulfide (B99878). researchgate.net

Another approach to synthesizing 3-acetyl-2-aminothiophenes, which are not accessible via the classical reaction, involves a modified Gewald reaction using cyanoacetone and 1,4-dithianyl-2,5-diols. nih.govnih.gov While these methods primarily yield derivatives of 2-aminothiophene, they demonstrate that strategic placement of functional groups and modification of reagents can control the substitution pattern of the resulting thiophene ring. A distinct process for creating 3-aminothiophenes involves reacting 3-oxotetrahydrothiophenes with an acid-addition salt of hydroxylamine (B1172632) in a polar inert solvent. google.com

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govorganic-chemistry.org These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govmdpi.org

3-Aminothiophenes can serve as valuable building blocks in subsequent multi-component reactions. A convenient method has been developed for the synthesis of substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones based on the three-component condensation of 3-aminothiophenes, various aldehydes (particularly aromatic aldehydes), and Meldrum's acid. researchgate.net In this process, the 3-aminothiophene can be formed in situ from the decarboxylation of 3-aminothiophene-2-carboxylic acids in an acidic medium. researchgate.net Similarly, Mannich-type reactions, which involve an amine, an aldehyde, and a carbon acid, represent another class of three-component reactions that can be used to functionalize heterocyclic systems. rsc.org

Table 2: Examples of Three-Component Reactions This table provides examples of products synthesized via three-component reactions involving different starting materials.

| Amine Component | Carbonyl Component | Active Methylene Component | Product Type |

|---|---|---|---|

| 3-Aminothiophene | Aromatic Aldehyde | Meldrum's Acid | Thieno[3,2-b]pyridin-5-one |

| Primary Amine | α-Haloketone | β-Dicarbonyl Compound | Substituted Pyrrole |

| Secondary Amine | Aldehyde | Indole (B1671886) | 3-Amino Alkylated Indole |

Information compiled from various studies on multi-component reactions. nih.govresearchgate.netrsc.org

Sodium sulfide (Na₂S) and its hydrated form (Na₂S·9H₂O) are effective and facile sources of sulfur for constructing thiophene rings. acs.org It can be used as an alternative to elemental sulfur in certain cyclization strategies. In modified Gewald reactions designed for regioselective synthesis, sodium sulfide can introduce the sulfur atom through a nucleophilic displacement mechanism on a substrate containing a suitable leaving group. researchgate.net

Furthermore, sodium sulfide has been shown to promote thiophene-annulations for the synthesis of complex fused systems, including those used as organic semiconductors. acs.org It is effective in both aromatic nucleophilic substitution (SₙAr) and nucleophilic hydrogen substitution (SₙH) reactions to generate a variety of acene(di)thiophenes. acs.org Another metal-free approach involves the direct conversion of 1,3-diynes to thiophenes by reacting them with sodium hydrosulfide (B80085) (NaSH) or sodium sulfide nonahydrate in DMF. nih.gov

Novel and Green Synthetic Approaches

In recent years, a strong emphasis has been placed on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of thiophene derivatives. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

One-pot syntheses have emerged as a highly efficient strategy for the construction of complex molecules like thiophene-fused systems from simple starting materials in a single reaction vessel. This approach minimizes waste and purification steps, making it an attractive green chemistry method.

The Gewald reaction is a classic and widely utilized one-pot, three-component reaction for synthesizing 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Recent advancements have focused on improving the efficiency and applicability of the Gewald reaction. For instance, a facile, metal-free, one-pot synthesis of functionalized 2-aminothiophene derivatives has been developed by reacting 2-ynals with thioamides in alcohols. nih.govacs.org This method proceeds via an aldol (B89426) condensation, regioselective intramolecular cyclization, and a conjugate addition cascade. nih.govacs.org

Another notable one-pot protocol involves a modified and facile Gewald reaction triggered by sodium polysulfide in the absence of a catalytic base. This approach utilizes ultrasound irradiation in an aqueous medium, reacting ketones or aldehydes with malononitrile and sodium polysulfide to yield the corresponding 2-aminothiophene derivatives. researchgate.net

Table 1: Examples of One-Pot Syntheses for 2-Aminothiophene Derivatives

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone, α-Cyanoester, Sulfur | Base | Polysubstituted 2-aminothiophene | Varies | wikipedia.org |

| 2-Ynal, Thioamide | Alcohol (MeOH, EtOH, iPrOH) | 2,3,5-Trisubstituted 2-aminothiophene | Up to 78% | acs.org |

| Ketone/Aldehyde, Malononitrile, Sodium Polysulfide | Ultrasound, Water | 2-Aminothiophene derivatives | 42-90% | researchgate.net |

| Ketone, Nitrile, Sulfur | CaO, Ethanol (B145695) | 2-Aminothiophene derivatives | Moderate to good |

The choice of solvent and catalyst plays a crucial role in the sustainability of a synthetic process. Traditional methods often rely on volatile and toxic organic solvents.

Sustainable Solvents: Research has explored the use of greener solvents for the synthesis of thiophenes. Water has been successfully employed as a solvent in a modified Gewald reaction under ultrasound activation, offering an environmentally benign alternative. researchgate.net Poly(ethylene glycol) (PEG) has also been utilized as a soluble polymer support for the Gewald reaction, facilitating product isolation and potential catalyst recycling. thieme-connect.de

Catalytic Methods: The development of efficient and reusable catalysts is a key aspect of green chemistry. Calcium oxide (CaO), an inexpensive and readily available catalyst, has been shown to be effective in the Gewald synthesis of 2-aminothiophenes in ethanol. Furthermore, metal-free catalytic systems are gaining attention. For example, a facile metal-free synthesis of 2-aminothiophene derivatives has been developed, which relies on the reaction of 2-ynals with thioamides in various alcohols. acs.org

Synthesis of Specific Ester Forms (e.g., Methyl, Ethyl, Tert-butyl esters)

The ester functional group in 3-aminothiophene-2-carboxylate derivatives is crucial for their subsequent use in synthesis. The preparation of methyl, ethyl, and tert-butyl esters is commonly reported.

The direct esterification of 3-aminothiophene-2-carboxylic acid can be challenging. A more common approach is the synthesis of the ester during the thiophene ring formation, for example, by using the appropriate cyanoacetate ester in the Gewald reaction. wikipedia.org

For the synthesis of specific esters that may not be directly accessible through a one-pot reaction, standard esterification methods can be applied to 3-aminothiophene-2-carboxylic acid. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for the synthesis of esters, including sterically hindered ones like tert-butyl esters. organic-chemistry.org This method is advantageous as it proceeds under non-acidic and mildly basic conditions at room temperature. orgsyn.org

Another approach involves reacting the carboxylic acid with an alcohol in the presence of a coupling agent. For instance, tert-butyl esters can be prepared from carboxylic acids and tert-butyl alcohol using DCC and a catalyst. orgsyn.org

The ester group of 3-aminothiophene-2-carboxylates can be readily hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield 3-aminothiophene.

Hydrolysis: The hydrolysis of 3-aminothiophene-2-carboxylate esters to 3-aminothiophene-2-carboxylic acid is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521). google.comchemicalforums.com For example, heating methyl 3-aminothiophene-2-carboxylate with 4N aqueous sodium hydroxide solution under reflux for a couple of hours, followed by acidification with a dilute acid like hydrochloric acid, precipitates the 3-aminothiophene-2-carboxylic acid. google.com This saponification reaction is a standard and efficient method to obtain the free carboxylic acid. google.com

Decarboxylation: The subsequent decarboxylation of 3-aminothiophene-2-carboxylic acid to form 3-aminothiophene is a key transformation. This is often achieved by heating the carboxylic acid. chemicalforums.comechemi.com The process can be facilitated by the presence of a base. The mechanism is thought to involve the deprotonation of the carboxylic acid to form the carboxylate salt, which upon heating, loses carbon dioxide to form a thiophene anion that is then protonated. chemicalforums.com In some procedures, the crude product from hydrolysis is heated, and the resulting 3-aminothiophene is isolated, sometimes as a more stable salt like the oxalate (B1200264) salt. chemicalforums.com It is important to note that 3-aminothiophene itself can be unstable, which can affect the yield and workup of the decarboxylation reaction. chemicalforums.com

Table 2: Synthesis and Transformation of 3-Aminothiophene-2-carboxylate Esters

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl thioglycolate, α,β-dichloropropionitrile | Sodium methylate, Ether | Methyl 3-aminothiophene-2-carboxylate | 72% | google.com |

| Ethyl thioglycolate, α,β-dichloropropionitrile | Sodium ethylate, Ether | Ethyl 3-aminothiophene-2-carboxylate | 44% | google.com |

| Methyl 3-aminothiophene-2-carboxylate | 4N aq. NaOH, reflux; then dil. HCl | 3-Aminothiophene-2-carboxylic acid | 96% | google.com |

| 3-Aminothiophene-2-carboxylic acid | Heat | 3-Aminothiophene | - | chemicalforums.comechemi.com |

Chemical Reactivity and Transformation Studies of 3 Aminothiophene 2 Carboxylate

Reactions Involving the Amine Functionality

The primary amine group at the C-3 position of the thiophene (B33073) ring is a key site for nucleophilic reactions, enabling the straightforward introduction of various substituents. These transformations are fundamental for building molecular complexity and synthesizing derivatives with specific properties.

N-Derivatization: Acylation, Alkylation, and Schiff Base Formation

The nucleophilic nature of the amino group allows for derivatization through acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

N-Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. For instance, ethyl 3-aminothiophene-2-carboxylate can be acylated with acetyl chloride to produce the corresponding ethyl 3-acetamidothiophene-2-carboxylate. nih.gov This reaction typically proceeds by adding the acylating agent to a solution of the aminothiophene derivative, sometimes under microwave irradiation to accelerate the process. nih.gov The formation of the amide is confirmed by spectroscopic methods, noting the disappearance of the NH₂ proton signals and the appearance of a new NH proton signal and signals for the acetyl group in the ¹H NMR spectrum. nih.gov This transformation is crucial for the synthesis of various biologically active compounds, including potential VEGFR-2 inhibitors. nih.gov

N-Alkylation of 2-aminothiophenes has been reported to be challenging under mild conditions. nih.gov However, methodologies have been developed to achieve N-alkylation by first converting the amine to a carbamate (B1207046) or an amide, followed by reaction with an alkylating agent in the presence of a base like caesium carbonate and an additive such as tetrabutylammonium (B224687) iodide in a solvent like DMF. nih.gov N-alkylation is significant because it can increase the lipophilicity of a molecule, potentially enhancing its bioavailability and making it a more effective therapeutic candidate. monash.edu

Schiff Base Formation occurs through the condensation reaction between the primary amino group of 3-aminothiophene-2-carboxylate derivatives and an aldehyde or ketone. asianpubs.orgasianpubs.org For example, reacting methyl or ethyl 2-aminothiophene-3-carboxylate derivatives with salicylaldehyde (B1680747) in the presence of an acid catalyst like concentrated H₂SO₄ in ethanol (B145695) leads to the formation of the corresponding Schiff bases. asianpubs.org These reactions are often carried out under reflux, and the products typically precipitate upon cooling. asianpubs.org The formation of the imine (C=N) bond is a key feature of these molecules, which are investigated for their potential biological activities. asianpubs.orgresearchgate.net

Table 1: Examples of N-Derivatization Reactions

| Starting Material | Reagent | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 3-amino-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate | Acetyl chloride | Acylation | Ethyl 3-acetamido-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate | - | nih.gov |

| Methyl/Ethyl-2-aminothiophene-3-carboxylate derivatives | Salicylaldehyde | Schiff Base Formation | Corresponding Schiff Bases | 70-85 | asianpubs.orgasianpubs.org |

| 2-Acylamino-3-acylthiophenes | Alkyl halides, Cs₂CO₃, TBAI | Alkylation | N-Alkyl-2-acylamino-3-acylthiophenes | - | nih.gov |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reaction)

The primary aromatic amine of the 3-aminothiophene-2-carboxylate can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C). youtube.com The resulting arenediazonium salt is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be replaced by a wide variety of nucleophiles. youtube.commasterorganicchemistry.com

One of the most important transformations of diazonium salts is the Sandmeyer reaction , which uses copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. masterorganicchemistry.comwikipedia.orglscollege.ac.in This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in The copper(I) catalyst initiates the reaction through a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.orglscollege.ac.in

This methodology allows for the synthesis of various halogenated and cyanated thiophene derivatives, which are otherwise difficult to prepare. For example, the diazotization of an aminothienopyrimidine followed by a Sandmeyer reaction with CuCl₂ has been used to synthesize the corresponding chloro derivative. nih.gov It is important to note that diazotization of some 2-aminothiophenes can be problematic, leading to unwanted dimerization, a side reaction that can sometimes be prevented by "blocking" the activated 5-position of the thiophene ring, for instance, through nitration. nih.gov

Reactions at the Carboxylate Moiety

The carboxylate group at the C-2 position offers another handle for chemical modification, primarily through reactions that convert it into other functional groups like amides and esters, or through its removal via decarboxylation.

Amidation and Esterification Reactions

Amidation of the carboxylate group can be achieved by first converting the carboxylic acid (obtained from the sodium salt) into a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. This process forms a new amide bond and is a cornerstone of peptide synthesis and the creation of many pharmaceuticals. The synthesis of 3-aminothiophene-2-carboxamide (B122380) derivatives demonstrates the successful formation of an amide at this position. nih.gov

Esterification is the process of converting the carboxylic acid into an ester. This is often accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reverse reaction, saponification, is discussed below. Many commercially available starting materials are the methyl or ethyl esters of 3-aminothiophene-2-carboxylic acid, which are typically synthesized via the Gewald reaction. researchgate.netnih.gov

Saponification and Decarboxylation Mechanisms

Saponification is the hydrolysis of an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid. libretexts.org For derivatives of 3-aminothiophene-2-carboxylate, this reaction is used to convert the ester form (e.g., methyl or ethyl ester) into the corresponding carboxylate salt (like sodium 3-aminothiophene-2-carboxylate). google.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). google.com This process is a key step in multi-step syntheses where the free carboxylic acid or its salt is required for subsequent reactions. researchgate.net High yields are often reported for the saponification of various substituted 3-aminothiophene-2-carboxylic acid esters. google.com

Decarboxylation is the removal of the carboxylate group as carbon dioxide (CO₂). 3-Aminothiophene-2-carboxylic acid is known to undergo decarboxylation relatively easily, especially under acidic conditions and with heating, to produce 3-aminothiophene. google.com The mechanism is thought to be entropically driven by the formation of the stable CO₂ gas molecule. The process often involves the initial saponification of the ester to the carboxylate salt, followed by acidification and heating. google.com The resulting 3-aminothiophene is an unstable substance that can readily decompose, so careful handling is required. google.com To improve stability and yield, the product is often isolated as a more stable salt, such as an oxalate (B1200264) salt. The stability of the intermediate is a critical factor, and it has been found that these compounds are more stable in their salt form. google.com

Table 2: Saponification of 3-Aminothiophene-2-Carboxylic Acid Esters

| Starting Ester | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Methyl-3-aminothiophene-2-carboxylic acid ethyl ester | 4N NaOH | 5-Methyl-3-aminothiophene-2-carboxylic acid | 91 | google.com |

| 3-Aminothiophene-2-carboxylic acid ethyl ester | 4N NaOH | 3-Aminothiophene-2-carboxylic acid | 90 | google.com |

| 5-Phenyl-3-aminothiophene-2-carboxylic acid ethyl ester | 4N NaOH | 5-Phenyl-3-aminothiophene-2-carboxylic acid | 87 | google.com |

Ring Functionalization and Heteroannulation Reactions

Beyond the functional groups, the thiophene ring itself can participate in reactions, particularly electrophilic substitution and cyclization reactions that build new fused ring systems.

Ring Functionalization typically occurs at the C-5 position, which is activated by the electron-donating amino group at C-3. Direct C-H functionalization methods, such as palladium-catalyzed direct arylation, have been successfully applied to install aryl groups at the C-5 position of methyl 3-amino-4-methylthiophene-2-carboxylate. researchgate.net This allows for the coupling of the thiophene core with various iodoanilines, tolerating a range of functional groups. researchgate.net Another example of ring functionalization is the nitration of the thiophene ring. To avoid oxidation of the amino group, it is often protected as an acetamide (B32628) before reacting with a nitrating mixture (e.g., HNO₃/H₂SO₄), which introduces a nitro group at the C-5 position. nih.gov

Heteroannulation refers to the formation of a new heterocyclic ring fused to the existing thiophene ring. 3-Aminothiophene-2-carboxylates are excellent precursors for such reactions. A notable example is the synthesis of thieno[3,2-b]indoles via a one-pot Fischer indolization. researchgate.net This process involves the saponification of the starting ester, followed by treatment of the crude sodium salt with an arylhydrazine in acetic acid. This reaction sequence constructs an indole (B1671886) ring fused to the thiophene core, creating a more complex and often biologically active scaffold. researchgate.net

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is inherently electron-rich and generally more reactive towards electrophilic aromatic substitution than benzene (B151609). The reactivity and regioselectivity of substitution on the 3-aminothiophene-2-carboxylate ring are dictated by the combined electronic effects of the amino and carboxylate substituents.

The amino group at the C3 position is a strong activating group and directs incoming electrophiles to the ortho and para positions (C2 and C4, and C5, respectively). Conversely, the carboxylate group at C2 is a deactivating group, directing incoming electrophiles to the meta position (C4). The synergistic effect of these two groups strongly activates the C5 position for electrophilic substitution. The C4 position is also activated, but to a lesser extent, while the C2 position is sterically hindered and electronically deactivated by the carboxylate group.

Consequently, electrophilic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur preferentially at the C5 position of the thiophene ring.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Thienopyrimidines, Thienoindoles)

The bifunctional nature of 3-aminothiophene-2-carboxylate, possessing both an amino group and a carboxylate (or its ester derivative), makes it an ideal substrate for cyclization reactions to construct fused heterocyclic systems. These reactions are fundamental in medicinal chemistry due to the diverse biological activities of the resulting compounds.

A prominent example is the synthesis of thieno[3,2-b]indoles , which are valued for their potential applications in materials chemistry and as pharmaceuticals. beilstein-journals.orgresearchgate.net A key synthetic strategy involves the Fischer indole synthesis. byjus.comnumberanalytics.comwikipedia.org In this process, the 3-aminothiophene-2-carboxylate is first converted into a ketone, typically a thieno[3,2-b]thiophen-3(2H)-one. This ketone then reacts with an arylhydrazine under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to yield the thieno[3,2-b]indole core. researchgate.netbyjus.com

Another important class of fused systems derived from this precursor are thienopyrimidines . These can be synthesized by reacting the 3-aminothiophene-2-carboxylate or its corresponding amide with various one-carbon or three-carbon synthons. For instance, reaction with formamide (B127407) or orthoformates can lead to the formation of the pyrimidine (B1678525) ring fused to the thiophene core.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Thieno[3,2-b]thiophen-3(2H)-one | Arylhydrazine, Acid | 9H-Thieno[2',3':4,5]thieno[3,2-b]indole | Fischer Indole Synthesis researchgate.net |

| 3-Aminothiophene-2-carboxamide | Formamide or Orthoformates | Thieno[3,2-d]pyrimidin-4-one | Condensation/Cyclization |

Metal-Free Synthesis of Fused Systems

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, driven by goals of sustainability and cost-effectiveness. frontiersin.org Metal-free catalytic systems are particularly attractive for synthesizing heterocyclic compounds. rsc.org

For the synthesis of fused systems from aminothiophene derivatives, metal-free approaches often rely on cascade or domino reactions. nih.gov For example, a metal-free, one-pot synthesis of functionalized 2-aminothiophenes has been developed involving the reaction of 2-ynals with thioamides in alcohols. nih.gov This proceeds via an aldol (B89426) condensation, regioselective intramolecular cyclization, and a conjugate addition cascade. While not starting directly from pre-formed 3-aminothiophene-2-carboxylate, such methods highlight the principles that can be applied to create complex thiophene-based systems without metal catalysts. The development of transition-metal-free, one-pot processes at room temperature for synthesizing benzo[b]thiophenamines further underscores this trend, offering high efficiency and mild reaction conditions. nih.gov

Role as a Precursor in Complex Molecule Synthesis

The inherent reactivity of 3-aminothiophene-2-carboxylate makes it a valuable starting material for the assembly of more complex molecular architectures, particularly those containing multiple heteroatoms.

Construction of N,S-Heteroacenes

N,S-heteroacenes, which are polycyclic aromatic compounds containing both nitrogen and sulfur atoms, are of great interest for their applications in organic electronics. beilstein-journals.orgsemanticscholar.org 3-Aminothiophene-2-carboxylates are instrumental in building these extended π-conjugated systems. beilstein-journals.orgnih.gov

A common strategy involves converting the 3-aminothiophene-2-carboxylate into a more complex building block, which is then used in a key cyclization step. For example, aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives can be prepared and subsequently used to construct N,S-heterotetracenes. beilstein-journals.orgresearchgate.net The synthesis of 9H-thieno[2',3':4,5]thieno[3,2-b]indoles was achieved by first preparing thieno[3,2-b]thiophen-3(2H)-ones from substituted 3-chlorothiophene-2-carboxylates (which can be derived from the corresponding aminothiophenes via a Sandmeyer reaction). beilstein-journals.org These ketones were then subjected to a Fischer indolization with arylhydrazines to build the final N,S-heterotetracene structure. beilstein-journals.orgresearchgate.net This multi-step approach demonstrates the utility of the aminothiophene core as a foundational element for complex heteroacenes. beilstein-journals.orgsemanticscholar.org

| Precursor | Key Reaction | Final Product Class |

| Aryl-substituted thieno[3,2-b]thiophen-3(2H)-ones | Fischer Indolization | N,S-Heterotetracenes beilstein-journals.orgresearchgate.net |

| Brominated thieno[3,2-b]thiophenes | Buchwald–Hartwig Amination / Azide Thermolysis | S,N-Heterotetracenes beilstein-journals.orgsemanticscholar.org |

Synthesis of Nitrogen-Containing Heterocycles

Beyond the fused systems mentioned above, the 3-aminothiophene-2-carboxylate scaffold is a launchpad for a vast array of other nitrogen-containing heterocycles. acs.org The amino group provides a nucleophilic handle for reactions with electrophiles, while the carboxylate group can be modified or used to direct further reactions.

Derivatives of 2-aminothiophene-3-carboxylic acid esters have been explored as novel and highly selective cytostatic agents, highlighting the pharmacological relevance of this structural motif. nih.gov The synthesis of these and other biologically active molecules often involves the elaboration of the amino group. For instance, acylation, alkylation, or reaction with isocyanates can lead to a diverse library of N-substituted thiophenes, which can then be used in further synthetic transformations or screened for biological activity. The versatility of the 2-aminothiophene scaffold continues to be a focus in medicinal chemistry for developing new therapeutic agents.

Table of Mentioned Chemical Compounds

| Chemical Name |

| 3-Aminothiophene-2-carboxamide |

| 3-Aminothiophene-2-carboxylic acid |

| 9H-Thieno[2',3':4,5]thieno[3,2-b]indole |

| Arylhydrazine |

| Benzo[b]thiophenamine |

| Formamide |

| Methyl 3-aminothiophene-2-carboxylate |

| N,S-Heteroacene |

| N,S-Heterotetracene |

| Phenylhydrazone |

| This compound |

| Thieno[3,2-b]indole |

| Thieno[3,2-b]thiophen-3(2H)-one |

| Thieno[3,2-d]pyrimidin-4-one |

| Thienopyrimidine |

| Thiophene |

| Triethyl orthoformate |

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of sodium 3-aminothiophene-2-carboxylate, offering detailed insights into the molecule's proton and carbon environments.

¹H NMR for Proton Environment Analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is pivotal for identifying the various protons within the this compound molecule. The chemical shift of each proton is dictated by its local electronic environment. In related 3-aminothiophene-2-carboxylate esters, the two protons on the thiophene (B33073) ring appear as distinct doublets due to coupling with each other. rsc.org The proton at the 4-position (H-4) typically resonates at a lower field than the proton at the 5-position (H-5). The amino group protons generally present as a broad singlet, with a chemical shift that can be influenced by solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.5 | Doublet |

| H-5 | ~6.8 | Doublet |

| -NH₂ | Variable | Broad Singlet |

¹³C NMR for Carbon Skeleton Elucidation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift determined by its bonding and electronic environment. The carboxylate carbon is characteristically found at the downfield end of the spectrum. The carbons of the thiophene ring resonate in the aromatic region, with their precise shifts influenced by the amino and carboxylate substituents.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (attached to carboxylate) | ~110-120 |

| C-3 (attached to amino) | ~150-160 |

| C-4 | ~125-135 |

| C-5 | ~120-130 |

| C=O (carboxylate) | ~165-175 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, providing a definitive structural assignment. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, revealing, for instance, the adjacency of H-4 and H-5 on the thiophene ring through a cross-peak. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edunih.gov This allows for the unambiguous assignment of the protonated carbons, C-4 and C-5.

Vibrational Spectroscopies (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable information on the functional groups and intermolecular interactions within this compound. sci-hub.st

Identification of Key Functional Groups (Amino, Carboxyl, Thiophene Ring).

FT-IR and Raman spectra display characteristic bands corresponding to the vibrational modes of the molecule's functional groups.

Amino Group (-NH₂): The N-H stretching vibrations are typically observed as two bands in the 3300-3500 cm⁻¹ region, while the N-H bending vibration appears around 1600-1650 cm⁻¹.

Carboxylate Group (-COO⁻): The deprotonated carboxyl group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch is found in the 1550–1610 cm⁻¹ range, and the symmetric stretch appears around 1400–1440 cm⁻¹. wayne.edu The significant separation between these bands is indicative of an ionic carboxylate.

Thiophene Ring: C-H stretching vibrations for the thiophene ring are found above 3000 cm⁻¹. iosrjournals.org The C=C and C-S stretching modes give rise to a series of bands in the fingerprint region, with a notable C=C stretch often observed around 1426 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| N-H Bend | 1600-1650 | |

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1550-1610 |

| Symmetric Stretch | 1400-1440 | |

| Thiophene Ring | C-H Stretch | >3000 |

| C=C Stretch | ~1426 |

Analysis of Hydrogen Bonding Interactions.

Hydrogen bonding significantly influences the solid-state structure of this compound. These interactions, primarily between the amino group (donor) and the carboxylate group (acceptor), can be analyzed through vibrational spectroscopy. The presence of hydrogen bonding typically causes a broadening and a shift to lower frequencies of the N-H stretching bands. In a related compound, methyl 3-aminothiophene-2-carboxylate, both inter- and intramolecular N–H⋯O hydrogen bonds have been identified, which play a crucial role in the crystal packing. mdpi.com The formation of strong intramolecular hydrogen bonds can stabilize certain conformers of a molecule. nih.gov The strength and nature of these hydrogen bonds can be probed by observing shifts in the vibrational frequencies of the involved functional groups. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for confirming the molecular weight and structural integrity of this compound. Analysis is typically performed on the corresponding free acid, 3-aminothiophene-2-carboxylic acid, or its volatile ester derivatives.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. For 3-aminothiophene-2-carboxylic acid (the protonated form of the salt), the exact mass can be calculated and then verified experimentally. The molecular formula is C₅H₅NO₂S.

The theoretical exact mass, determined by summing the masses of the most abundant isotopes of its constituent atoms, serves as a benchmark for experimental results obtained via HRMS. This technique unequivocally distinguishes the compound from others with the same nominal mass. For the related methyl ester, methyl 3-amino-2-thiophenecarboxylate, the exact mass is reported as 157.01974964 Da, corresponding to the molecular formula C₆H₇NO₂S. nih.gov

In mass spectrometry, molecules are ionized and then broken into characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps confirm the structure. While direct data for the sodium salt is sparse, the fragmentation of the related methyl 3-amino-4-methylthiophene-2-carboxylate (MW 171.217) shows major peaks at m/z 171 (molecular ion), 139, and 140. nih.gov For methyl 3-aminothiophene-2-carboxylate (MW 157.19), the mass spectrum shows prominent peaks at m/z 157 (molecular ion), 125, and 126. nih.gov

For the free carboxylic acid, fragmentation patterns typically involve the loss of small, stable neutral molecules. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (–OH, mass 17) and the loss of the entire carboxyl group (–COOH, mass 45). libretexts.orgyoutube.com The presence of the thiophene ring and the amino group introduces additional fragmentation possibilities, including ring opening or cleavage adjacent to the C-N bond.

Table 1: Predicted Mass Spectrometry Fragmentation for 3-Aminothiophene-2-Carboxylic Acid

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss | Notes |

|---|---|---|---|

| [M]⁺ | 143 | - | Molecular ion peak of the free acid. |

| [M-OH]⁺ | 126 | H₂O (from OH and ortho-amino H) | A common fragmentation for ortho-substituted aromatic acids. |

| [M-COOH]⁺ | 98 | COOH | Loss of the carboxylic acid group. |

| [M-CO₂]⁺ | 99 | CO₂ | Decarboxylation. |

Electronic Absorption and Fluorescence Spectroscopies (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules containing chromophores—the parts of a molecule responsible for its color by absorbing light in the UV or visible range.

The primary chromophore in this compound is the 3-aminothiophene ring system conjugated with the carboxylate group. The presence of the sulfur atom, the amino group (an auxochrome), and the carboxylate group creates a conjugated system that gives rise to characteristic electronic transitions, typically π → π* and n → π*.

Studies on related benzo[b]thiophene derivatives have shown that the electronic behavior can be explained by mechanisms such as photo-induced electron transfer (PET) and intramolecular charge transfer (ICT). nih.gov Upon excitation with light, an electron can be transferred from the electron-donating amino group to the electron-accepting carboxylate group through the thiophene ring, leading to a charge-separated excited state. This ICT character is often responsible for the fluorescence properties of such molecules. The specific wavelengths of maximum absorption (λmax) and emission depend on the solvent and the exact substitution pattern on the thiophene ring.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, the structure of its closely related derivative, methyl-3-aminothiophene-2-carboxylate (matc), provides significant insight into the molecular geometry and packing. mdpi.com

The analysis of matc reveals that it crystallizes in the monoclinic P2₁/c space group. mdpi.com The thiophene ring is essentially planar, and the amino and carboxylate groups are positioned on the same side of the ring. A key feature is the formation of a strong intramolecular N–H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester, which creates a stable six-membered ring motif (S(6)). mdpi.com This intramolecular interaction likely dictates the conformation of the molecule in the solid state.

In the crystal lattice of matc, molecules are further linked by intermolecular hydrogen bonds, including N–H···O and N–H···N interactions, which assemble the molecules into a complex three-dimensional network. mdpi.com It is highly probable that this compound would adopt a similar planar conformation and participate in extensive hydrogen bonding, with the sodium cation coordinating to the carboxylate oxygen atoms and potentially interacting with the amino groups or sulfur atoms of neighboring molecules.

Table 2: Selected Crystallographic Data for Methyl-3-aminothiophene-2-carboxylate mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C–S Bond Lengths (Å) | 1.7113(19) – 1.7395(16) |

| C–N Bond Lengths (Å) | 1.347(2) – 1.354(2) |

| C=O Bond Lengths (Å) | 1.219(2) – 1.226(2) |

| Key Interactions | Intramolecular N–H···O hydrogen bonds; Intermolecular N–H···O and N–H···N hydrogen bonds |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of aminothiophene carboxylate derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and, to a lesser extent, other weak contacts.

Hydrogen Bonding: In analogous structures like methyl 3-aminothiophene-2-carboxylate, the amino (-NH₂) and carboxylate (or ester) groups are primary sites for hydrogen bond formation. Current time information in Austin, TX, US. Strong N-H···O hydrogen bonds are typically observed, where the hydrogen atoms of the amino group act as donors to the oxygen atoms of the carboxylate group on neighboring molecules. Current time information in Austin, TX, US. These interactions can lead to the formation of distinct structural motifs, such as infinite chains or dimeric structures. Current time information in Austin, TX, US.iucr.org For instance, in the crystal structure of methyl 3-aminothiophene-2-carboxylate, intermolecular N-H···O and N-H···N hydrogen bonds are responsible for linking crystallographically independent molecules. Current time information in Austin, TX, US. Similarly, in ethyl 2-amino-4-methylthiophene-3-carboxylate, intermolecular N-H···O and N-H···S hydrogen bonds contribute to the formation of dimers, which are then linked into chains. iucr.orgnih.gov

For this compound, one would anticipate strong charge-assisted hydrogen bonds between the amino group (N-H) and the carboxylate oxygens (O⁻). The sodium ion would also play a crucial role, coordinating with the carboxylate oxygen atoms and potentially with the nitrogen of the amino group or the sulfur atom of the thiophene ring, creating a complex coordination polymer network.

C-H···S interactions: Contacts between carbon-hydrogen bonds and the sulfur atom of the thiophene ring are noted in related structures. Current time information in Austin, TX, US.

C-H···π interactions: The electron-rich thiophene ring can interact with C-H bonds of adjacent molecules. Current time information in Austin, TX, US.

The interplay of these varied interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal.

For derivatives like methyl 3-aminothiophene-2-carboxylate, Hirshfeld surfaces mapped with properties like dnorm (normalized contact distance) vividly illustrate the regions of significant intermolecular contact. mdpi.com Bright red spots on the dnorm surface are indicative of close contacts, such as the N-H···O hydrogen bonds, which are shorter than the sum of the van der Waals radii of the interacting atoms. mdpi.comnih.gov

Fingerprint Plots: The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The plot is broken down to show the percentage contribution of each type of contact to the total Hirshfeld surface area.

In studies of related aminothiophene structures, fingerprint plots reveal the following general trends:

H···H Contacts: These typically represent the largest contribution to the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. mdpi.comnih.gov

O···H/H···O Contacts: These appear as distinct, sharp "spikes" in the fingerprint plot and correspond to the strong N-H···O or C-H···O hydrogen bonds. mdpi.com

C···H/H···C Contacts: These are also significant, representing van der Waals interactions. nih.govresearchgate.net

S···H/H···S Contacts: The presence of these contacts highlights the role of the thiophene sulfur atom in the crystal packing. researchgate.net

The table below summarizes the typical contributions of various intermolecular contacts to the Hirshfeld surface for a related aminothiophene derivative, providing insight into what could be expected for this compound.

| Intermolecular Contact | Typical Percentage Contribution to Hirshfeld Surface |

| H···H | ~45-47% nih.gov |

| C···H/H···C | ~20-28% nih.govresearchgate.net |

| O···H/H···O | ~9-13% nih.govresearchgate.net |

| S···H/H···S | ~19% researchgate.net |

| N···H/H···N | ~14% researchgate.net |

This quantitative analysis allows for a detailed comparison of the packing environments in different crystal structures and provides a deep understanding of the forces governing molecular assembly. Although direct experimental data for this compound is unavailable, these advanced analytical methodologies, when applied to its close analogs, provide a clear and predictive picture of its structural chemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those using DFT, have been instrumental in understanding the fundamental properties of the 3-aminothiophene-2-carboxylate structure. These calculations are typically initiated using geometries determined from experimental techniques like single-crystal X-ray diffraction. mdpi.com

Detailed computational studies on Methyl 3-aminothiophene-2-carboxylate (matc) reveal key structural parameters. The geometry is optimized using DFT methods, often starting from an experimentally determined crystal structure, to find the lowest energy conformation. mdpi.com

Crystal structure determination shows that the thiophene (B33073) ring and the carbonyl group are generally coplanar. In the case of matc, the asymmetric unit of its crystal consists of three crystallographically independent molecules that are nearly identical structurally. mdpi.com This planarity is crucial for the delocalization of π-electrons across the molecule. An important conformational feature is the formation of an intramolecular N–H⋯O=C hydrogen bond, which creates a stable six-membered ring motif known as an S(6) motif. mdpi.com

The optimized bond lengths and angles provide a precise picture of the molecular framework. Calculations show excellent agreement with experimental X-ray diffraction data, with only minor deviations. mdpi.com

Table 1: Selected Optimized Bond Lengths for Methyl 3-aminothiophene-2-carboxylate mdpi.com This interactive table provides key bond length data from computational models.

| Bond | Length (Å) Range | Description |

| C–S | 1.7113 - 1.7395 | Thiophene ring carbon-sulfur bonds. |

| C–N | 1.347 - 1.354 | Bond between the thiophene ring and the amino group. |

| C=O | 1.219 - 1.226 | Carbonyl bond in the carboxylate group. |

| C–O | 1.344 - 1.446 | Single bond in the carboxylate group. |

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

For matc, both the HOMO and LUMO are predominantly delocalized over the thiophene ring, indicating a highly delocalized π-system. mdpi.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of stability. A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com The calculated HOMO-LUMO gap for matc is approximately 4.537 eV. mdpi.com

Analysis of the orbital contributions reveals that the nitrogen atom of the amino group contributes significantly (27.9%) to the HOMO, underscoring its electron-donating character. Conversely, the carbon atoms of the carboxyl group have a notable contribution (14.3%) to the LUMO, highlighting its electron-accepting potential. mdpi.com

Table 2: Frontier Molecular Orbital Properties of Methyl 3-aminothiophene-2-carboxylate mdpi.com This interactive table summarizes the key findings from FMO analysis.

| Parameter | Value / Description | Significance |

| HOMO Energy | Not specified in abstract | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Not specified in abstract | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~4.537 eV | A small gap indicates high chemical reactivity and low kinetic stability. mdpi.com |

| HOMO Distribution | Mainly delocalized over the thiophene ring; 27.9% contribution from the amino nitrogen. | The amino group is a key site for electrophilic attack. |

| LUMO Distribution | Mainly delocalized over the thiophene ring; 14.3% contribution from the carboxyl carbons. | The carboxyl group is a potential site for nucleophilic attack. |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. mdpi.com The ESP map visualizes the charge distribution on the molecule's surface.

In the ESP analysis of matc, regions of negative potential (typically colored red) indicate sites susceptible to electrophilic attack, while regions of positive potential (blue) are sites for nucleophilic attack. mdpi.com The most negative potential (global surface minimum of -32.64 kcal/mol) is located around the oxygen atom of the carboxyl group, identifying it as the most favorable site for interaction with positive charges and the most likely hydrogen bond acceptor. mdpi.com Conversely, the most positive potential (global surface maximum of 39.36 kcal/mol) is found around the hydrogen atoms of the amino group, making it the most probable hydrogen bond donor. mdpi.com This finding computationally explains the observed hydrogen bonding patterns in the crystal structure. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. As established from crystal structure and DFT optimizations, a key conformational feature of the 3-aminothiophene-2-carboxylate structure is the planar arrangement stabilized by an intramolecular N–H⋯O hydrogen bond, forming an S(6) motif. mdpi.com

A more comprehensive understanding can be achieved through Potential Energy Surface (PES) mapping, where the energy of the molecule is calculated as a function of one or more torsional angles. For instance, a relaxed PES scan can be performed by systematically varying a specific dihedral angle while optimizing the rest of the molecule's geometry at each step. researchgate.net This process identifies the lowest energy conformers and the energy barriers between them. While a specific PES map for Sodium 3-aminothiophene-2-carboxylate was not found in the surveyed literature, this technique has been applied to related molecules like 3-thiophenecarboxylic acid to understand their conformational preferences. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. Aminothiophenes are often synthesized via multicomponent reactions, such as the Gewald reaction, which involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur. researchgate.net

Mechanistic proposals for these reactions often involve initial adduct formation followed by an intramolecular cyclization. For example, the synthesis of some 3-aminothiophene derivatives is proposed to proceed through an alkylated sulfide (B99878) intermediate which then undergoes an intramolecular addition onto a nitrile group to form the thiophene ring. nih.gov While these pathways are chemically reasonable, detailed computational studies that map the reaction coordinates and characterize the transition states for the formation of this compound were not identified in the reviewed literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial test for the validity of a computational model is its ability to reproduce experimental data. DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Molecular Dynamics Simulations (If Applicable to Intermolecular Interactions)

While specific Molecular Dynamics (MD) simulation studies for this compound are not extensively documented in publicly available literature, the foundational intermolecular interactions that would be modeled in such simulations have been characterized for the closely related Methyl 3-aminothiophene-2-carboxylate. mdpi.com An understanding of these interactions is fundamental to predicting the dynamic behavior of the molecule in various environments.

The primary intermolecular forces at play include strong hydrogen bonds. In the crystal structure of the methyl ester, N–H⋯O and N–H⋯N hydrogen bonds are critical in stabilizing the crystal packing. mdpi.com Specifically, the amino group acts as a hydrogen bond donor, while the carboxyl group (and the nitrogen of the amino group) acts as an acceptor. mdpi.com These interactions are responsible for linking molecules into stable assemblies. mdpi.com

Energy Framework Analysis in Crystal Packing

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis for Methyl 3-aminothiophene-2-carboxylate (matc) reveals the energetic architecture of its crystal packing, which is expected to share similarities with the sodium salt, albeit with stronger electrostatic contributions in the latter.

The analysis calculates the interaction energies between a central molecule and its neighbors, separating them into electrostatic, dispersion, and total energy components. For matc, the dominant force in the crystal packing is the dispersion energy. mdpi.com This is visualized through energy framework diagrams where the thickness of the cylinders connecting molecular pairs is proportional to the interaction energy. mdpi.com

The total interaction energy is a combination of these forces. In the case of matc, the largest total interaction energy calculated between a molecular pair was -29.4 kJ/mol, a value significantly influenced by the electrostatic component of the N–H⋯O hydrogen bond. mdpi.com The visualization of the energy frameworks clearly shows that while dispersion forces form the primary stabilizing network, the specific, directional hydrogen bonds provide significant electrostatic contributions. mdpi.com For this compound, one would anticipate a similar framework, but with the Coulombic (electrostatic) energy component playing an even more significant role due to the ionic bond between the carboxylate anion and the sodium cation.

Applications in Advanced Organic Synthesis and Functional Materials Science

Sodium 3-Aminothiophene-2-carboxylate as a Key Building Block in Organic Synthesis

The utility of 3-aminothiophene-2-carboxylate derivatives as intermediates is well-established in organic synthesis. The bifunctional nature of the molecule, possessing both a nucleophilic amino group and an electrophilic carboxylate group (or its ester equivalent), allows for sequential and selective reactions to build molecular complexity. These derivatives serve as key starting materials for agrochemicals and are crucial for obtaining various reactive thiophenic structures. mdpi.com

Precursor for Nitrogen-Containing Heterocycles

The 3-aminothiophene-2-carboxylate framework is an ideal precursor for the synthesis of fused nitrogen-containing heterocycles. The vicinal amino and carboxylate functionalities can participate in cyclization reactions to form new rings fused to the thiophene (B33073) core. For instance, the ester group in ethyl 3-aminothiophene-2-carboxylate can be converted into a hydrazide through hydrazinolysis. nih.gov This resulting hydrazide can then react with various electrophiles to form fused pyrimidine (B1678525), pyrazole, or other heterocyclic systems.

Furthermore, the amino group can be acylated, as demonstrated by its reaction with acetyl chloride to produce an acetamido derivative. nih.gov This modification alters the reactivity and allows for further functionalization, leading to the synthesis of complex substituted thiophenes which are themselves precursors to other heterocyclic structures. These reactions highlight the compound's role in creating a library of complex molecules from a common thiophene starting material.

Synthesis of Complex Polycyclic Systems

The thiophene ring of the carboxylate is a robust platform for constructing elaborate polycyclic aromatic compounds. Research has shown that thiophene-2-carboxylates can react with ketones in the presence of samarium diiodide to form diols. nih.gov These intermediates can then undergo acid-catalyzed dehydration and subsequent oxidative annulation to yield polysubstituted benzothiophenes. nih.gov This methodology allows for the fusion of additional aromatic rings onto the initial thiophene scaffold.

Further oxidative cyclization of these benzothiophene (B83047) products can lead to the formation of even more complex, sulfur-containing polycyclic aromatic compounds, such as phenanthro[9,10-b]thiophene (B185703) and piceno[13,14-b]thiophene derivatives. nih.gov This strategic use of the thiophene-2-carboxylate (B1233283) core enables the assembly of large, rigid, and electronically active polycyclic systems that are of interest in materials science.

Design of Ligands for Catalysis (Excluding Biological/Pharmacological Activity)

The structural features of 3-aminothiophene-2-carboxylate make it a suitable candidate for the design of specialized ligands for catalysis. The presence of nitrogen, oxygen, and sulfur atoms provides multiple potential coordination sites for metal ions. By modifying the amino and carboxylate groups, ligands with specific steric and electronic properties can be tailored. For example, the amino group can be converted into an imine or an amide, while the carboxylate can be transformed into an ester or an amide, creating bidentate or tridentate ligands. These ligands can chelate to metal centers, forming stable complexes that can act as catalysts in a variety of organic transformations. The rigid thiophene backbone helps to define the geometry of the resulting metal complex, which is a critical factor in determining its catalytic activity and selectivity.

Role in the Synthesis of Functional Materials

Thiophene-containing compounds are fundamental to the field of functional materials due to their unique electronic properties. mdpi.com Derivatives of 3-aminothiophene-2-carboxylate are valuable precursors for a range of materials designed for applications in electronics and optics. mdpi.comchemimpex.com

Precursors for Conducting Polymers (e.g., Thiophene-based Polymers)

Thiophene-based polymers are a cornerstone of organic electronics, known for their conductivity and stability. This compound and its analogs are key monomers for the synthesis of these polymers. The thiophene ring itself is the repeating unit that, once polymerized, creates a conjugated π-system along the polymer backbone, which is essential for charge transport.

The amino and carboxylate functional groups offer a means to tune the properties of the resulting polymer. These groups can influence solubility, morphology, and electronic energy levels. For instance, they can be used to attach side chains that improve processability or to create sites for cross-linking. The development of novel thiophene[3,4-b]thiophene-based polymer acceptors for all-polymer solar cells demonstrates the advanced application of such tailored monomers. rsc.org

Materials for Optical and Electronic Applications (e.g., Luminescence, Redox, Non-linear Optics, Electronic Transport)

Compounds derived from 3-aminothiophene-2-carboxylate are precursors to a variety of functional materials with specific optical and electronic properties. mdpi.com

Luminescence: Thiophene carboxylates can be used to create luminescent materials, particularly when complexed with rare-earth metals like europium. researchgate.netmdpi.com The thiophene-based ligand can absorb energy and efficiently transfer it to the metal ion, which then emits light at a characteristic wavelength. researchgate.net Zinc and europium α-thiophene carboxylate polymers, for example, exhibit very strong red luminescence. researchgate.net

Redox Activity: The thiophene moiety is redox-active, meaning it can be reversibly oxidized and reduced at relatively low potentials. iucr.org This property is crucial for applications in organic batteries and electrochromic devices. Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate has been designed as a high-performance electrode material for sodium-ion batteries, demonstrating high reversible capacity and excellent stability due to its enhanced electron transfer capability. rsc.org

Non-linear Optics (NLO): Organic materials with extensive π-conjugated systems, such as those derived from thiophenes, can exhibit significant NLO properties. nih.govjhuapl.edu These materials can alter the properties of light passing through them, which is useful for applications in optical communications and computing. Thieno[2,3-b]thiophene derivatives have been shown to possess high third-order nonlinear susceptibility, making them promising for NLO devices. nih.govresearchgate.net

Electronic Transport: The inherent charge-carrying capacity of the thiophene ring makes these materials suitable for use in organic electronics. researchgate.net They serve as crucial components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). iucr.org The ability to modify the molecular structure through the amino and carboxylate groups allows for fine-tuning of the frontier molecular orbital energy levels (HOMO-LUMO gap), which is critical for efficient charge injection and transport in electronic devices. mdpi.com

Interactive Data Table: Properties of Functional Materials Derived from Thiophene Carboxylates

| Property Studied | Derivative Class | Key Finding | Application Area |

| Luminescence | Zinc and Europium α-thiophene carboxylate polymer | Exhibits very strong red luminescence. researchgate.net | OLEDs, Sensors |

| Redox Activity | Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate | Large specific discharge capacity of 430 mAh g⁻¹ at 50 mA g⁻¹. rsc.org | Sodium-ion Batteries |

| Non-linear Optics | Thieno[2,3-b]thiophene derivatives | High nonlinear refractive index and third-order nonlinear susceptibility. nih.gov | Optical Devices |

| Electronic Structure | Methyl 3-aminothiophene-2-carboxylate | HOMO-LUMO gap of ~4.537 eV, indicating high chemical reactivity. mdpi.com | Organic Semiconductors |

Precursors for Chemosensors or Probes (Focus on Synthetic Pathways and Sensing Principles)

This compound serves as a valuable precursor in the burgeoning field of chemical sensing. Its unique structure, featuring a thiophene ring with strategically positioned amino and carboxylate groups, provides an excellent platform for the design and synthesis of sophisticated chemosensors and fluorescent probes. These sensors are engineered to detect a variety of analytes, including metal ions and biologically significant molecules, with high sensitivity and selectivity.

The synthetic utility of this compound lies in its ready conversion to key intermediates, primarily the corresponding acid or ester derivatives. These derivatives, such as methyl 3-aminothiophene-2-carboxylate, are then employed in subsequent condensation reactions to construct the final sensor molecules. A common and effective strategy involves the formation of Schiff bases, where the amino group of the thiophene precursor reacts with an aldehyde-containing molecule to form an imine linkage. This modular approach allows for the facile incorporation of various signaling units (fluorophores) and analyte recognition sites.

Synthetic Pathways:

The journey from this compound to a functional chemosensor typically involves a multi-step synthetic sequence. The initial step often requires the conversion of the sodium salt to its more reactive ester form, for example, through reaction with an alkyl halide in a suitable solvent.